(-)-Salsoline (-)-Salsoline 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a member of isoquinolines.
Salsoline is a natural product found in Alangium salviifolium, Xylosalsola paletzkiana, and Grona adscendens with data available.
Brand Name: Vulcanchem
CAS No.: 89-31-6
VCID: VC20775519
InChI: InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
SMILES: CC1C2=CC(=C(C=C2CCN1)O)OC
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(-)-Salsoline

CAS No.: 89-31-6

Cat. No.: VC20775519

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(-)-Salsoline - 89-31-6

CAS No. 89-31-6
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Standard InChI InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
Standard InChI Key YTPRLBGPGZHUPD-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1C2=CC(=C(C=C2CCN1)O)OC
SMILES CC1C2=CC(=C(C=C2CCN1)O)OC
Canonical SMILES CC1C2=CC(=C(C=C2CCN1)O)OC
Melting Point 221.5°C

Chemical Structure and Properties

Molecular Structure and Identification

(-)-Salsoline is an optically active isomer of salsoline with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.2423 g/mol . It possesses one defined stereocenter which gives rise to its optical activity, specifically showing levorotatory properties as indicated by the (-) prefix in its name. The compound's full chemical name is (1R)-1,2,3,4-tetrahydro-7-methoxy-1-methyl-6-isoquinolinol, indicating its tetrahydroisoquinoline backbone with specific methoxy and hydroxyl group substitutions. Its structure can be represented by the SMILES notation COC1=CC2=C(CCN[C@@H]2C)C=C1O and has an InChIKey of YTPRLBGPGZHUPD-SSDOTTSWSA-N which serves as a unique digital identifier for the compound in chemical databases . The stereochemistry at the C-1 position is crucial for its biological activity and pharmacological properties.

Physical and Chemical Properties

(-)-Salsoline exists primarily as a crystalline solid at room temperature with specific physical characteristics that facilitate its isolation and purification. The hydrochloride salt of salsoline (C₁₁H₁₆ClNO₂) has a molecular weight of 229.70 g/mol and is often used in research settings due to its enhanced stability and solubility in aqueous solutions . The compound contains both phenolic hydroxyl and methoxy functional groups attached to its aromatic ring, along with a secondary amine within its heterocyclic structure, contributing to its unique chemical reactivity profile. These functional groups are significant for the compound's ability to form hydrogen bonds and participate in various biochemical interactions within biological systems. The presence of these groups also influences its solubility characteristics, making it moderately soluble in polar organic solvents and sparingly soluble in water.

Biochemical Significance

Metabolic Origin and Pathway

(-)-Salsoline is primarily recognized as a metabolite of dopamine, a crucial neurotransmitter involved in various neurological functions . The biochemical synthesis pathway of salsoline involves the condensation of dopamine with acetaldehyde, though this non-enzymatic process typically produces a racemic mixture of both enantiomers. The specific generation of the (-) enantiomer likely involves stereoselective enzymatic processes, similar to those observed with related compounds such as salsolinol. In biological systems, (-)-salsoline demonstrates significant presence in certain physiological conditions, particularly being highly prevalent in the urine and cerebrospinal fluid of individuals with alcohol intoxication, where its levels remain elevated for several days after alcohol consumption . This distinctive pattern of occurrence suggests a potential role of (-)-salsoline in alcohol metabolism and its associated neurochemical changes.

Neuropharmacological Relevance

Research Applications in Molecular Modeling

Molecular Docking Studies

Recent scientific investigations have focused on exploring the potential of salsoline derivatives in molecular docking applications. In one comprehensive study, a salsoline derivative demonstrated remarkable binding affinities when docked with protein targets . The research revealed that the salsoline derivative established three distinct hydrogen bonds with specific amino acid residues: ARG 115, ARG 122, and ASP 123, while also forming a Pi cation bond with residue ARG 122 . These multiple interaction points indicate a strong and stable binding profile that outperformed several other natural compounds tested in the same experimental setting. Molecular dynamics simulations over a 100-nanosecond period confirmed that the salsoline derivative-protein complex achieved stability at approximately 20 nanoseconds and maintained this stability throughout the remainder of the simulation, with minimal deviation in the protein backbone atoms .

Hydrogen Bond Analysis and Binding Energy Calculations

Detailed hydrogen bond analysis revealed that the salsoline derivative established an average of 2.67 hydrogen bonds with the active pocket of the protein target throughout the molecular dynamics simulation . This robust interaction pattern surpassed the performance of several comparison compounds, maintaining consistent hydrogen bonding throughout the simulation period. The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) analysis provided further evidence of the salsoline derivative's superior binding profile, with calculated binding free energy of -106.418 kJ/mol, which was significantly lower than the comparison compounds including genistein (-46.808 kJ/mol), a semisynthetic kojic acid derivative (-50.770 kJ/mol), naringenin (-63.319 kJ/mol), and tecovirimat (-33.855 kJ/mol) . This considerable difference in binding energy underscores the exceptional affinity of the salsoline derivative for the target protein, suggesting its potential value in drug development applications targeting similar protein structures.

Analytical Detection Methods

Chromatographic Techniques

The detection and quantification of (-)-salsoline in biological samples represents an important aspect of research in both clinical and experimental settings. Advanced chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), have been employed for the precise analysis of salsoline and related compounds in various biological matrices . These analytical approaches typically utilize deuterium-labeled internal standards to ensure accurate quantification and reliable identification of the compound even in complex biological samples. The sophisticated nature of these techniques allows researchers to differentiate between the various enantiomers of salsoline, including the specific detection of the (-) form, which is crucial for studies investigating the stereochemistry-dependent effects of these compounds. Chromatographic methods provide the sensitivity and specificity necessary for detecting salsoline at the low concentrations typically found in biological systems.

Sample Preparation and Extraction Methods

Effective analysis of (-)-salsoline in biological samples requires careful consideration of sample preparation techniques to ensure optimal extraction and minimal interference from matrix components. Common extraction methods include liquid-liquid extraction, solid-phase extraction, and precipitation techniques, each with specific advantages depending on the sample type and analytical goals. These preparatory steps are essential for concentrating the target compound and removing potential interfering substances that could compromise the accuracy of the analysis. The choice of extraction solvent and conditions is particularly important for preserving the stereochemical integrity of (-)-salsoline during the analytical process. Advanced sample preparation protocols have been developed that specifically address the challenges associated with analyzing tetrahydroisoquinoline alkaloids like salsoline in complex biological matrices, ensuring that the compound's chemical structure and stereochemical configuration remain intact throughout the analytical workflow.

Biological Activities

Neurochemical Effects

The neurochemical effects of (-)-salsoline are primarily related to its structural similarity to dopamine and its ability to interact with dopaminergic systems. Research has suggested that salsoline compounds might compete with dopamine for binding sites, potentially affecting dopamine-mediated signaling pathways in the central nervous system . This competition could potentially influence various neurological functions including motor control, cognition, and reward processing. The specific binding of salsoline to Type A Monoamine Oxidase (MAO-A) represents another significant neurochemical interaction with potentially important consequences for neuronal health and function . MAO-A is a critical enzyme involved in the metabolism of various neurotransmitters including dopamine, serotonin, and norepinephrine; thus, salsoline's interaction with this enzyme may have wide-ranging effects on neurotransmitter balance and signaling pathways.

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